四甲基罗丹明

描述

Tetramethylrhodamine (TMR) is a synthetic, fluorescent dye that is widely used in research, especially in the fields of cell biology and biochemistry. It is a member of the rhodamine family of dyes, and is characterized by its bright red-orange color. It has a variety of applications, including fluorescence microscopy, flow cytometry, imaging, and spectroscopy. TMR is used to label proteins, nucleic acids, and other biomolecules, and is used in a variety of research areas, including cancer research, cell biology, and biochemistry.

科学研究应用

1. 细胞生物学和神经科学

四甲基罗丹明已广泛应用于细胞生物学和神经科学。例如,它已被用作研究人中性粒细胞的荧光趋化肽(Niedel, Kahane, & Cuatrecasas, 1979)。在神经生物学中,四甲基罗丹明-右旋糖酐(一种衍生物)已被用于神经元的细胞内标记,有助于研究神经元活动和通路(Carr, Noga, Nance, & Jordan, 1994)。

2. 荧光成像和探针

基于四甲基罗丹明的特定荧光探针的开发是另一个重要的应用。这些探针可用于对各种生物过程进行实时成像。例如,一项研究开发了一种高度特异性的基于罗丹明的荧光探针来检测次氯酸,可用于吞噬作用的实时成像(Kenmoku, Urano, Kojima, & Nagano, 2007)。

3. 检测细胞化合物

四甲基罗丹明在开发用于检测各种细胞化合物的化学探针方面至关重要。一个值得注意的例子是它用于检测乳腺癌细胞中的细胞内丙烯醛(Pradipta 等人,2019 年)。

4. 监测细胞功能

它已被用于监测特定的细胞功能,例如神经母细胞瘤细胞的膜电位(Mao & Kisaalita, 2004)和神经元中的线粒体反应(Monteith 等人,2013 年)。

5. 生物共轭化学和药物递送

四甲基罗丹明在生物共轭化学中发挥了作用,特别是在为光学和磁共振成像创建双功能剂方面(Hüber 等人,1998 年)。它还被用于开发用于药物递送的高效膜转运肽(Reynolds, Weissleder, & Josephson, 2005)。

6. 免疫组织化学

在免疫组织化学中,四甲基罗丹明已被用作荧光标记,有助于研究慢性甲状腺炎等疾病(Hiramoto, Engel, & Pressman, 1958)。

属性

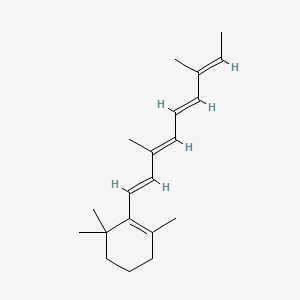

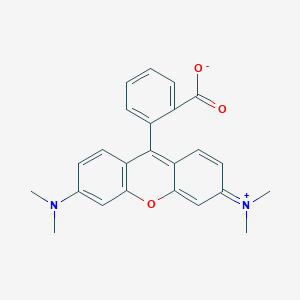

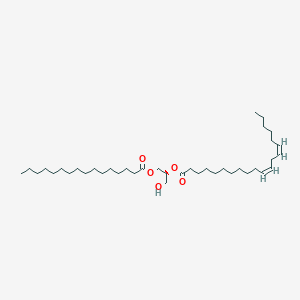

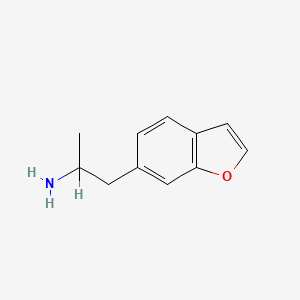

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLKHKQJHEPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetramethylrhodamine?

A1: Tetramethylrhodamine has the molecular formula C28H30N2O3 and a molecular weight of 446.56 g/mol.

Q2: What are the key spectroscopic properties of Tetramethylrhodamine?

A2: Tetramethylrhodamine is a fluorescent dye with distinct spectroscopic characteristics. Its absorption maximum (λmax) is typically around 540-550 nm, while its emission maximum (λem) lies around 570-580 nm. This significant Stokes shift allows for efficient separation of excitation and emission light, crucial for fluorescence-based applications.

Q3: How does the structure of Tetramethylrhodamine contribute to its spectroscopic properties?

A3: The xanthene ring system in Tetramethylrhodamine is responsible for its fluorescence. The four methyl groups on the xanthene ring influence the electronic distribution, impacting the absorption and emission wavelengths. The specific attachment point and nature of the substituent linked to the xanthene ring can also influence spectral properties, as seen with isomers like Tetramethylrhodamine isothiocyanate (TMRITC) isomers R and G. []

Q4: How is Tetramethylrhodamine used to study biological processes?

A4: Tetramethylrhodamine is frequently conjugated to biomolecules like antibodies, proteins, and DNA to visualize and track them within cells and tissues. Its bright fluorescence and photostability make it suitable for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

Q5: Can you provide specific examples of Tetramethylrhodamine's application in biological research?

A5:

Q6: Are there any limitations to using Tetramethylrhodamine in biological experiments?

A6:

Q7: Can Tetramethylrhodamine be used for multiplexed fluorescence experiments?

A7: Yes, Tetramethylrhodamine can be used in combination with other fluorophores with distinct spectral properties for multiplexed experiments. For example, researchers have used Tetramethylrhodamine in combination with fluorescein for FRET studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)

![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)

![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)

![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)